(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)benzamide
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Overview
Description
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)benzamide is a complex organic compound that features a combination of sulfonamide, amide, and aromatic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: Reacting tert-butylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Amide bond formation: Coupling the sulfonamide intermediate with an appropriate carboxylic acid derivative using coupling reagents like EDCI or DCC.
Cyclohexyl group introduction: Incorporating the cyclohexyl group through a substitution reaction.
Final coupling: Combining the intermediate with benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules like proteins or nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. It could act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic natural substrates, while the amide and aromatic groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-Butyl)phenyl)sulfonamide: Shares the sulfonamide group but lacks the amide and cyclohexyl groups.
N-Benzoylcyclohexylamine: Contains the amide and cyclohexyl groups but lacks the sulfonamide group.
N-(4-Aminophenyl)benzamide: Features the amide and aromatic groups but lacks the sulfonamide and cyclohexyl groups.
Uniqueness
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H35N3O4S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-3-cyclohexyl-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C26H35N3O4S/c1-26(2,3)29-34(32,33)22-16-14-21(15-17-22)27-25(31)23(18-19-10-6-4-7-11-19)28-24(30)20-12-8-5-9-13-20/h5,8-9,12-17,19,23,29H,4,6-7,10-11,18H2,1-3H3,(H,27,31)(H,28,30)/t23-/m0/s1 |
InChI Key |
IDGPMNVLPJZAAH-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2CCCCC2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2CCCCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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